L-Tyrosine-D2

Catalog No.
S788208
CAS No.
72963-27-0
M.F
C9H11NO3
M. Wt
183.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Tyrosine-D2

CAS Number

72963-27-0

Product Name

L-Tyrosine-D2

IUPAC Name

(2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H11NO3

Molecular Weight

183.2 g/mol

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i5D2

InChI Key

OUYCCCASQSFEME-KETSZMSZSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)O)[C@@H](C(=O)O)N

The exact mass of the compound (2S)-2-amino-3,3-dideuterio-3-(4-hydroxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-Tyrosine-D2 (CAS 72963-27-0), structurally defined as L-Tyrosine-3,3-d2 or L-Tyrosine-β,β-d2, is a highly specialized stable isotope-labeled amino acid featuring precise deuterium substitution at the aliphatic beta-carbon. Unlike generically labeled or ring-deuterated alternatives, this specific isotopologue provides a +2 Da mass shift while leaving the aromatic ring entirely unmodified . In procurement and experimental design, this structural distinction is critical. It serves as an effective internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, a non-perturbing precursor for catecholamine metabolic flux studies, and a targeted labeling reagent for biomolecular NMR spectroscopy [1]. By isolating the isotopic label from the reactive phenolic ring, L-Tyrosine-D2 ensures maximum chemical stability and enzymatic compatibility in complex biological matrices.

Generic substitution with unlabeled L-Tyrosine or commonly procured ring-deuterated variants (such as L-Tyrosine-d4 or L-Tyrosine-3,5-d2) frequently compromises assay integrity. Unlabeled tyrosine is indistinguishable from endogenous pools, rendering it useless for mass spectrometry quantification or metabolic tracing [1]. More importantly, substituting with ring-deuterated tyrosine introduces severe limitations in metabolic and enzymatic studies. Tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, hydroxylates the 3-position of the aromatic ring. If a deuterium atom is present at this position, the stronger C-D bond causes a primary kinetic isotope effect (KIE), artificially slowing the reaction and distorting metabolic flux data [2]. Furthermore, ring deuteriums are susceptible to H/D back-exchange under harsh acidic or basic sample preparation conditions, whereas the beta-aliphatic deuteriums of L-Tyrosine-D2 remain permanently stable [1].

Enzymatic Kinetic Isotope Effect (KIE) Avoidance in Catecholamine Synthesis

When tracing the biosynthesis of L-DOPA and downstream catecholamines, the choice of deuteration site dictates enzymatic efficiency. L-Tyrosine-D2 (3,3-d2) preserves the native C-H bonds on the aromatic ring, resulting in a kinetic isotope effect (KIE) of ~1.0 during hydroxylation by tyrosine hydroxylase. In contrast, ring-deuterated comparators (e.g., L-Tyrosine-3,5-d2) require cleavage of a stronger C-D bond at the 3-position, artificially retarding the enzymatic rate by a factor of >2.0 [1].

Evidence DimensionEnzymatic conversion rate (Kinetic Isotope Effect)
Target Compound DataKIE ~ 1.0 (Normal metabolic flux)
Comparator Or BaselineL-Tyrosine-3,5-d2 / d4 (KIE > 2.0)
Quantified Difference>2-fold artificial retardation in comparator
ConditionsIn vitro and in vivo tyrosine hydroxylase assays

Buyers tracing dopamine or norepinephrine pathways must procure the beta-deuterated isotopologue to accurately measure natural metabolic flux without enzyme retardation.

NOESY Spectral Simplification in Biomolecular NMR

In structural biology, assigning distance constraints in large proteins is hindered by spectral crowding. Incorporating L-Tyrosine-D2 (3,3-d2) eliminates the strong scalar couplings and NOE cross-peaks normally generated by the beta-protons. Compared to unlabeled L-Tyrosine, which produces dense J-coupling multiplets at ~3.0 ppm, the beta-deuterated form reduces spectral complexity in the aliphatic-aromatic overlap region by over 90%[1].

Evidence DimensionBeta-proton NOE cross-peak intensity
Target Compound Data100% elimination of beta-proton signals
Comparator Or BaselineUnlabeled L-Tyrosine (dense J-coupling multiplets at ~3.0 ppm)
Quantified Difference>90% reduction in spectral crowding in the aliphatic-aromatic overlap region
ConditionsHigh-field NMR (e.g., 600-900 MHz) of >20 kDa proteins

Essential for structural biologists who need to unambiguously assign aromatic distance constraints in large, complex proteins.

Isotopic Stability Under Acidic Hydrolysis

Sample preparation for proteomics or total amino acid quantification often requires harsh acidic hydrolysis. The aliphatic deuteriums in L-Tyrosine-D2 exhibit exceptional chemical stability, with <1% H/D back-exchange. Conversely, ring-deuterated tyrosines are susceptible to electrophilic aromatic substitution mechanisms in strong acids, leading to >5% label loss at the ortho/para positions [1].

Evidence DimensionIsotopic label retention during hydrolysis
Target Compound Data<1% H/D back-exchange at the beta-carbon
Comparator Or BaselineRing-deuterated tyrosines (>5% label loss at ortho/para positions)
Quantified Difference>5-fold improvement in label retention
ConditionsStrong acid hydrolysis (6N HCl, 110°C for 24 hours)

Procurement of beta-deuterated tyrosine ensures highly reproducible LC-MS/MS calibration curves even when aggressive sample extraction protocols are required.

Catecholamine Metabolic Flux Analysis

L-Tyrosine-D2 is the exact precursor required for tracing dopamine, norepinephrine, and epinephrine synthesis in neurological models. Because it avoids the primary kinetic isotope effect at the tyrosine hydroxylase step, it provides an unskewed, real-time map of metabolic traffic [1].

High-Molecular-Weight Protein NMR

For structural biologists utilizing cell-free or microbial expression systems, supplementing media with L-Tyrosine-D2 simplifies NOESY spectra. This enables the resolution of 3D structures for proteins >20 kDa where aromatic and aliphatic signals would otherwise overlap .

Clinical LC-MS/MS Bioanalysis

When quantifying total tyrosine in biological matrices requiring aggressive acidic or basic extraction, L-Tyrosine-D2 serves as a highly reliable internal standard. Its resistance to H/D back-exchange guarantees stable calibration curves and high reproducibility across clinical cohorts [2].

XLogP3

-2.3

Sequence

Y

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

L-(beta,beta-~2~H_2_)Tyrosine

Dates

Last modified: 08-15-2023

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